Chemical structure and properties of Methyl 2-amino-2-(naphthalen-1-yl)acetate
Chemical structure and properties of Methyl 2-amino-2-(naphthalen-1-yl)acetate
An In-Depth Technical Guide to Methyl 2-amino-2-(naphthalen-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-(naphthalen-1-yl)acetate is a non-proteinogenic α-amino acid ester featuring a bulky, hydrophobic naphthalene moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. We delve into its significant, yet underexplored, potential as a building block in medicinal chemistry, particularly for the design of peptidomimetics and molecular probes to investigate biological systems. The causality behind synthetic strategies and analytical protocols is explained, offering field-proven insights for researchers. This document serves as a foundational resource for scientists aiming to leverage the unique steric and photophysical properties of this compound in drug discovery and development.
Introduction: A Unique Scaffold for Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular scaffolds that can modulate biological targets with high affinity and specificity is perpetual. Beyond the canonical 20 amino acids, non-proteinogenic or "unusual" amino acids offer a vast chemical space for innovation. Methyl 2-amino-2-(naphthalen-1-yl)acetate belongs to this promising class of compounds. It is the methyl ester of 2-amino-2-(naphthalen-1-yl)acetic acid, an analog of phenylalanine where the phenyl group is replaced by a larger, more rigid, and intrinsically fluorescent naphthalene ring system.
The incorporation of such residues into peptides or small molecules can profoundly influence their conformational preferences, hydrophobicity, and resistance to enzymatic degradation. The naphthyl group, in particular, is a valuable tool for probing hydrophobic binding pockets within proteins and can serve as a fluorescent reporter for binding assays.[1] This guide synthesizes the available technical data and provides expert-driven protocols to facilitate the use of Methyl 2-amino-2-(naphthalen-1-yl)acetate as a strategic building block in modern pharmaceutical research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the bedrock of its application in research.
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IUPAC Name: methyl 2-amino-2-naphthalen-1-ylacetate
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Synonyms: Methyl amino(1-naphthyl)acetate
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CAS Number: 70946-42-8 (Free Base); 13227-00-4 (Hydrochloride Salt)[2]
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Molecular Formula: C₁₃H₁₃NO₂[3]
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Molecular Weight: 215.25 g/mol
Chemical Structure
The structure consists of a chiral center at the alpha-carbon, bonded to an amino group, a methyl ester, a hydrogen atom, and a naphthalen-1-yl group.
Caption: Chemical structure of Methyl 2-amino-2-(naphthalen-1-yl)acetate.
Physicochemical Data Summary
The experimental data for this specific compound is sparse in peer-reviewed literature; therefore, the following table includes data from chemical suppliers and predicted values where necessary.
| Property | Value | Source / Comments |
| Physical Form | White to yellow solid | |
| Melting Point | Not available | Data for the analogous 2-amino-2-methyl-1-propanol is 24-28 °C, but this is not a direct comparison.[4] |
| Boiling Point | Not available | Predicted data for similar structures suggests it would be high. |
| Solubility | Soluble in organic solvents like DMSO and chloroform; limited water solubility. | Inferred from structural properties and data on similar compounds.[1] |
| pKa (predicted) | ~7.5 (amino group), ~18 (α-proton) | Estimated values based on typical α-amino esters. |
| XlogP (predicted) | 2.2 | [3] |
Synthesis and Manufacturing
The synthesis of α-amino acids and their esters is a well-established field of organic chemistry. For non-proteinogenic analogs like Methyl 2-amino-2-(naphthalen-1-yl)acetate, methods that offer high yields and tolerate diverse functional groups are preferred. The O'Donnell Amino Acid Synthesis is particularly well-suited for this purpose.
Expert Insight: Why the O'Donnell Synthesis?
The O'Donnell method utilizes a phase-transfer catalyst (PTC) for the alkylation of a glycine-derived Schiff base.[5] This approach is advantageous for several reasons:
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Mild Conditions: It avoids the use of cryogenic temperatures and strong, moisture-sensitive bases like LDA, making it more amenable to scale-up.
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Selective Mono-alkylation: The starting glycine imine is significantly more acidic than the alkylated product, which prevents undesired dialkylation.[5]
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Versatility: It is compatible with a wide range of electrophiles, including the 1-(bromomethyl)naphthalene required for this synthesis.
Synthetic Workflow Diagram
Caption: O'Donnell phase-transfer catalysis workflow for synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established methods for O'Donnell synthesis.[5]
Step 1: Preparation of Benzophenone Imine of Glycine Methyl Ester
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In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and benzophenone imine (1.1 eq) in dichloromethane (DCM).
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Stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.
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Filter the reaction mixture to remove ammonium chloride precipitate.
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Concentrate the filtrate under reduced pressure to yield the crude Schiff base, which can often be used in the next step without further purification.
Step 2: Phase-Transfer Catalyzed Alkylation
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To a biphasic mixture of toluene and 50% aqueous potassium hydroxide, add the Schiff base (1.0 eq) and a phase-transfer catalyst such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (~0.1 eq).
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Add 1-(bromomethyl)naphthalene (1.1 eq) to the vigorously stirred mixture.
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Maintain stirring at room temperature for 8-16 hours. The reaction progress should be monitored by TLC or HPLC.
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Upon completion, dilute the mixture with toluene and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Hydrolysis and Isolation
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Dissolve the crude alkylated product from Step 2 in tetrahydrofuran (THF).
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Add 1N hydrochloric acid (HCl) and stir the mixture at room temperature for 1-2 hours to hydrolyze the imine.
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Remove the THF under reduced pressure.
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Wash the remaining aqueous layer with diethyl ether to remove the benzophenone byproduct.
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The aqueous layer now contains the desired product as its hydrochloride salt. It can be isolated by lyophilization or used as an aqueous solution. Purification can be achieved by recrystallization or chromatography if necessary.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6]
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring (typically 7.5-8.5 ppm), a singlet or doublet for the α-proton, a singlet for the methyl ester protons (~3.7 ppm), and a broad singlet for the amino protons.
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¹³C NMR: The spectrum will show signals for the ester carbonyl (~170-175 ppm), the ten aromatic carbons of the naphthalene ring, the α-carbon, and the methyl ester carbon (~52 ppm).[7]
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Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 216.10.[3]
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Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (3300-3400 cm⁻¹), the C=O of the ester (~1735 cm⁻¹), and C-O stretches.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives.[8]
Protocol: Reversed-Phase HPLC for Purity Assessment
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System: An HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm and 280 nm (to detect the naphthalene chromophore).
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Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B.
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Validation: The protocol is validated by observing a single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.
Applications in Drug Discovery and Development
The true value of Methyl 2-amino-2-(naphthalen-1-yl)acetate lies in its application as a specialized building block. Its structure imparts unique properties to parent molecules.
Role as a Peptidomimetic and Molecular Probe
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Enhanced Hydrophobicity and Binding: The bulky naphthalene side chain significantly increases hydrophobicity compared to phenylalanine. This can enhance binding to hydrophobic pockets in protein targets and can also influence cell permeability.[1]
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Conformational Rigidity: The rigid naphthalene ring restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and increase binding affinity.
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Proteolytic Stability: Non-natural amino acids are often poor substrates for proteases, thus incorporating this residue can increase the in-vivo half-life of peptide-based drugs.
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Fluorescent Tagging: The naphthalene moiety is intrinsically fluorescent, allowing the resulting peptides or molecules to be used as probes in fluorescence polarization or FRET-based binding assays without the need for an external fluorophore.
Potential Therapeutic Targets
Amino acid esters are key intermediates in the synthesis of a wide range of pharmaceuticals.[9] Given its structure, this compound is a prime candidate for incorporation into inhibitors for enzymes that recognize aromatic amino acids, such as certain proteases, kinases, and M1 aminopeptidases.[10]
Conceptual Application Diagram
Caption: Role as a building block to create modified peptides.
Reactivity and Chemical Stability
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Amino Group: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, and Schiff base formation. It is typically protected (e.g., with Boc or Fmoc groups) during peptide synthesis.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be reduced or converted to an amide.
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Stability: The compound is generally stable under standard laboratory conditions. It should be stored away from strong oxidizing agents and moisture. The hydrochloride salt is typically more stable and less prone to degradation than the free base.
Safety, Handling, and Toxicology
No specific toxicological studies have been published for Methyl 2-amino-2-(naphthalen-1-yl)acetate. However, based on data for structurally related amino compounds and general laboratory chemicals, the following precautions are advised.
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Hazard Summary: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]
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Personal Protective Equipment (PPE):
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Hand Protection: Wear appropriate chemical-resistant gloves.
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Eye Protection: Use chemical safety goggles.
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Skin and Body Protection: Wear a laboratory coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[12]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.
Conclusion and Future Outlook
Methyl 2-amino-2-(naphthalen-1-yl)acetate is a high-value chemical entity poised for greater application in drug discovery. Its unique combination of steric bulk, hydrophobicity, and intrinsic fluorescence makes it an ideal tool for designing novel therapeutics and chemical probes. While the publicly available data on this specific molecule is limited, established synthetic and analytical methodologies can be readily applied. This guide provides the foundational knowledge and practical protocols for researchers to unlock the potential of this versatile building block, paving the way for the development of next-generation pharmaceuticals with enhanced properties and novel mechanisms of action.
References
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Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(8), 1657-1664. Available at: [Link]
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Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. Wiley. Available at: [Link]
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ChemSrc. 2-Amino-2-methyl-1-propanol. Available at: [Link]
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Zhou, J., et al. (2012). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharide-amino acids. Chemical Communications, 48(7), 939-941. Available at: [Link]
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